Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family This compound features a biphenyl core with an ethyl ester group at one end and a tert-butyl group at the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, forming carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Chemistry:
Catalysis: Used as a ligand in various catalytic processes due to its steric and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action for Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, its biphenyl structure may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
Ethyl 4-biphenylcarboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness: Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the ethyl ester and tert-butyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields
Biological Activity
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a compound derived from biphenyl-4-carboxylic acid, which has garnered attention for its biological activities, particularly its antifungal properties. This article explores the biological activity of this compound, focusing on its efficacy against various fungal strains, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C17H18O2
CAS Number: 5748-42-5
Molecular Weight: 270.33 g/mol
IUPAC Name: 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid
The compound features a biphenyl structure with a carboxylic acid functional group and a tert-butyl substituent, contributing to its lipophilicity and potential biological interactions.
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal activity against various Candida species. A study evaluating several esters derived from biphenyl-4-carboxylic acid reported the following Minimum Inhibitory Concentrations (MICs) for ethyl 4-biphenyl carboxylate:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 512 - 1024 |
Candida tropicalis | 512 |
The results indicated that the compound showed moderate to good antifungal activity, particularly against C. tropicalis, suggesting that structural features such as the length of the alkyl chain and the presence of bulky groups influence bioactivity .
Structure-Activity Relationship (SAR)
The SAR analysis conducted in various studies highlights that the presence of bulky groups near the ester function enhances bioactivity. For instance:
- Alkyl Chain Length: Compounds with longer carbon chains exhibited increased lipophilicity, which may facilitate better membrane penetration and enhance antifungal activity.
- Functional Groups: The presence of heteroatoms or bulky substituents close to the ester group was found to correlate positively with bioactivity. Compounds lacking these features often demonstrated reduced or no activity.
The proposed mechanism of action for this compound involves disruption of fungal cell membranes. The compound may interact with sterols in the fungal membrane, leading to increased permeability and eventual cell death. This is consistent with findings that suggest similar compounds target ergosterol biosynthesis pathways, crucial for maintaining fungal cell integrity .
Case Studies and Research Findings
Several case studies have documented the antifungal efficacy of related compounds derived from biphenyl-4-carboxylic acid:
- Study on Candida Species: In vitro assays demonstrated that ethyl 4-biphenyl carboxylate displayed varying degrees of activity against multiple Candida strains, with notable efficacy against C. tropicalis at lower MIC values compared to other tested esters .
- Comparative Analysis: A comparative study indicated that while some esters like decanoyl 4-biphenyl carboxylate showed superior activity, ethyl 4-biphenyl carboxylate maintained a favorable profile among simpler esters due to its structural attributes .
- Potential Applications: Given its bioactivity, this compound could serve as a lead compound in developing antifungal agents or as a scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.
Properties
Molecular Formula |
C19H22O2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-5-21-18(20)16-8-6-14(7-9-16)15-10-12-17(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
ISZFNQVMPHGBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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